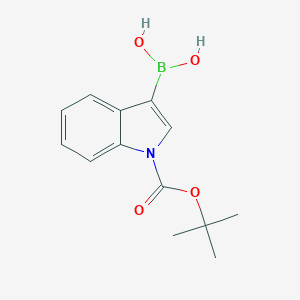

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-10(14(17)18)9-6-4-5-7-11(9)15/h4-8,17-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGJZZDMFOTJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181365-26-4 | |

| Record name | (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

This compound, also known as N-Boc-3-indolylboronic acid, is a stable, white to off-white solid. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile reagent in a variety of chemical transformations.[1]

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 181365-26-4 | [2] |

| Molecular Formula | C₁₃H₁₆BNO₄ | [2] |

| Molecular Weight | 261.08 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 85-90 °C (for the 2-yl isomer) | |

| Solubility | Soluble in methanol, DMSO, THF | General knowledge |

| Topological Polar Surface Area (TPSA) | 71.7 Ų | [2] |

| LogP | 1.1043 | [3] |

Table 2: Spectroscopic Data Reference (for N-Boc-indole-5-boronic acid)

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR (500 MHz, CDCl₃) | 8.56 (s, 1H), 8.31-8.23 (m, 2H), 7.67 (d, J=3.0 Hz, 1H), 6.75 (d, J=3.5 Hz, 1H), 1.72 (s, 9H) |

| ¹³C NMR (125 MHz, CDCl₃) | 149.71, 138.05, 131.31, 130.42, 129.41, 126.19, 124.31 (br), 114.69, 107.76, 83.91, 28.21 |

Infrared (IR) Spectroscopy: Characteristic IR absorption bands for boronic acids include a strong B-O stretching vibration around 1350 cm⁻¹.[5][6] The spectrum would also be expected to show peaks corresponding to the C-H stretching of the aromatic and tert-butyl groups, C=O stretching of the Boc group, and N-H stretching if any deprotection occurs.

Mass Spectrometry (MS): Mass spectral analysis of boronic acids can be complex due to their tendency to form boroxines (cyclic anhydrides) and other adducts.[7][8] However, techniques like electrospray ionization (ESI) can be optimized to observe the molecular ion peak.[7] For this compound, the expected [M+H]⁺ ion would be at m/z 262.12.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of indolylboronic acids involves the borylation of a corresponding halo-indole or direct C-H activation. A general one-pot borylation/hydrolysis procedure starting from N-Boc-indole is outlined below.

Experimental Workflow for Synthesis

Detailed Protocol:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add N-Boc-indole (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe. Stir the reaction mixture at -78 °C for 30 minutes.

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the solution is acidic.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford the pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly for the synthesis of 3-arylindoles.[9]

Catalytic Cycle of Suzuki-Miyaura Coupling

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask or a sealable reaction vessel, combine this compound (1.0 eq), the desired aryl halide (e.g., aryl bromide or iodide, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired 3-arylindole derivative.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in drug discovery due to their unique chemical properties that allow them to act as enzyme inhibitors and versatile synthetic intermediates.[10][11] The indole scaffold is a privileged structure found in numerous biologically active compounds.[9] The combination of these two moieties in this compound makes it a valuable precursor for the synthesis of potential therapeutic agents.

The ability of the boronic acid group to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases, makes it a key pharmacophore in the design of enzyme inhibitors.[12] Derivatives of this compound can be explored as potential inhibitors for a variety of enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.

Logical Relationship in Drug Discovery

Safety and Handling

This compound is classified as an irritant.[13] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[13]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] For long-term storage, refrigeration (2-8 °C) is recommended.[13]

In case of exposure:

-

Skin contact: Wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.[13]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its stability, reactivity in Suzuki-Miyaura coupling, and the biological significance of the indole scaffold make it an important tool for the development of novel therapeutic agents. This guide provides essential information for its effective and safe use in a research and development setting.

References

- 1. ECHA CHEM [chem.echa.europa.eu]

- 2. This compound | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. 1-(TERT-BUTOXYCARBONYL)-1H-INDOL-5-YLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid: Structure, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. As a derivative of indole, a privileged scaffold in numerous biologically active compounds, and featuring a boronic acid moiety, it serves as a key building block in the construction of complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in a variety of chemical transformations. This technical guide provides a comprehensive overview of the structure, stability, synthesis, and applications of this compound, intended to be a valuable resource for researchers in drug discovery and development.

Structure and Physicochemical Properties

This compound, also known as 1-Boc-indole-3-boronic acid, possesses the chemical formula C13H16BNO4.[1] The structure consists of an indole ring system where the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, and a boronic acid group is substituted at the C3 position.

Molecular Structure

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C13H16BNO4 | [1] |

| Molecular Weight | 261.08 g/mol | [1] |

| CAS Number | 181365-26-4 | [1] |

| Appearance | Solid | [2] |

| Topological Polar Surface Area | 71.7 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Stability

The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. The two primary modes of degradation are thermal decomposition and hydrolysis.

Thermal Stability

The presence of the Boc protecting group introduces a potential for thermal decomposition. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, studies on N-Boc protected amines show that thermal deprotection can occur at elevated temperatures, often in the range of 150-250°C, depending on the solvent and molecular context. It is therefore recommended to store the compound at cool temperatures (2-8 °C is often suggested by suppliers) and to avoid prolonged heating during reactions unless deprotection is intended.[3]

Hydrolytic Stability

Boronic acids are susceptible to hydrolysis, which can lead to protodeboronation, the cleavage of the carbon-boron bond. The stability of boronic acids is significantly influenced by pH. Generally, arylboronic acids are more stable under acidic to neutral conditions and less stable under basic conditions. The Boc group itself is stable to basic hydrolysis but is readily cleaved under acidic conditions, which would subsequently impact the stability of the resulting unprotected indole-3-boronic acid.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from indole. The general synthetic workflow is outlined below.

Experimental Protocol: Synthesis

Step 1: Protection of Indole

-

To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 eq) in THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(tert-butoxycarbonyl)-1H-indole.

Step 2: Borylation of N-Boc-Indole

-

Dissolve 1-(tert-butoxycarbonyl)-1H-indole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude boronic acid in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and allow it to cool slowly to induce crystallization.

-

Acid/Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH). The boronic acid will move to the aqueous layer as the boronate salt. Acidify the aqueous layer with HCl to precipitate the pure boronic acid, which can then be filtered, washed with water, and dried.

Applications in Research

The primary application of this compound is as a building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the indole C3 position and an sp2-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate. The Boc-protected indole-3-boronic acid is often favored over the unprotected analogue due to its improved stability and solubility.[4]

This reaction is a cornerstone in the synthesis of a vast number of compounds with potential biological activity, as the 3-arylindole scaffold is present in many natural products and pharmaceuticals.

Role in Drug Discovery

While specific signaling pathways modulated by this compound itself are not extensively documented, indole derivatives as a class are known to interact with a multitude of biological targets.[5] For instance, many indole-containing molecules are known to be inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A hypothetical application of this boronic acid would be in the synthesis of a library of 3-arylindoles to be screened for inhibitory activity against a particular kinase, for example, in the MAPK/ERK pathway.

Safety and Handling

This compound is classified as an irritant.[1][3] It is important to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.

Storage: Store in a tightly sealed container in a cool, dry place.[3] As mentioned, refrigeration at 2-8 °C is recommended to minimize potential degradation over time.[3]

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry, particularly for the synthesis of complex molecules in the context of drug discovery. Its stability, conferred by the Boc protecting group, and its reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for accessing a wide range of 3-substituted indole derivatives. A thorough understanding of its properties, stability, and handling is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational overview to aid researchers in leveraging this important synthetic building block.

References

- 1. This compound | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-(tert-Butoxycarbonyl)-1H-indol-2-yl)boronic acid [cymitquimica.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-Boc-indole-3-boronic acid in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-indole-3-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. We delve into its chemical properties, synthesis, and significant applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the generation of diverse molecular libraries. This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction workflows and biologically relevant signaling pathways to empower researchers in their drug discovery and development endeavors.

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds.[1] Its functionalization is a cornerstone of medicinal chemistry, enabling the exploration of new chemical space and the development of novel therapeutics. 1-Boc-indole-3-boronic acid, with the CAS number 181365-26-4 , has emerged as a key reagent for the strategic modification of the indole core.[2] The presence of the boronic acid moiety at the 3-position facilitates carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and influences regioselectivity in certain reactions.[4]

Boronic acids and their derivatives are of growing interest in drug discovery, not only as synthetic intermediates but also as pharmacophores that can interact with biological targets.[5][6] The unique electronic properties of the boron atom allow for reversible covalent interactions with nucleophilic residues in proteins, a feature exploited in the design of enzyme inhibitors.[6][7] This guide will explore the synthesis and utility of 1-Boc-indole-3-boronic acid, providing practical information for its application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-indole-3-boronic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 181365-26-4 | [2] |

| Molecular Formula | C₁₃H₁₆BNO₄ | [2] |

| Molecular Weight | 261.08 g/mol | [2] |

| Appearance | Off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. |

Synthesis of 1-Boc-indole-3-boronic acid

The synthesis of 1-Boc-indole-3-boronic acid can be achieved through the borylation of 1-Boc-indole. One common method involves a directed C-H activation/borylation approach. The Boc group can direct the borylation to the C3 position.[4]

Experimental Protocol: Synthesis via Iridium-Catalyzed C-H Borylation

This protocol is based on established methods for the regioselective borylation of N-Boc protected indoles.[4]

Materials:

-

1-Boc-indole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(COD)OMe]₂ (methoxyiridium-1,5-cyclooctadiene dimer)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Cyclohexane (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

n-Hexane (anhydrous)

-

Aqueous HCl (1M)

-

Sodium sulfate (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-Boc-indole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(COD)OMe]₂ (1.5 mol %), and 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol %).

-

Add anhydrous cyclohexane as the solvent.

-

Stir the reaction mixture at 80 °C for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude 1-Boc-indole-3-boronic acid pinacol ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

For the hydrolysis of the pinacol ester to the boronic acid, dissolve the purified ester in a mixture of THF and aqueous HCl (1M).

-

Stir the mixture at room temperature for 4-6 hours.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-Boc-indole-3-boronic acid.

References

- 1. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 2. (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of Boc-protected indole-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid (N-Boc-indole-3-boronic acid). This versatile building block is of significant interest in medicinal chemistry and organic synthesis, primarily due to the prevalence of the indole scaffold in biologically active molecules.[1] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an invaluable tool for constructing complex molecular architectures.[2][3]

Core Physical and Chemical Properties

N-Boc-indole-3-boronic acid is a stable, solid compound under standard conditions.[4][5] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents compared to the unprotected indole-3-boronic acid, while also modulating the reactivity of the indole ring.

Table 1: Physical and Chemical Data for N-Boc-indole-3-boronic acid

| Property | Value | Reference |

| IUPAC Name | [1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid | [4] |

| Molecular Formula | C₁₃H₁₆BNO₄ | [4] |

| Molecular Weight | 261.08 g/mol | [4] |

| CAS Number | 181365-26-4 | [4] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 85-90 °C (literature value for 2-isomer) | [6] |

| Topological Polar Surface Area | 71.7 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 3 | [4] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of N-Boc-indole-3-boronic acid.

-

Chemical Stability : The compound is stable under recommended storage conditions.[7] However, boronic acids, in general, can undergo dehydration to form cyclic anhydrides (boroxines). The Boc-protecting group offers some steric hindrance that can mitigate this process. It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[7]

-

Storage Conditions : For long-term stability, it should be stored at -20°C in a tightly sealed container, away from moisture and direct sunlight.[5][7] For solutions in solvents like DMSO, storage at -80°C is recommended for up to six months.[5][7]

Reactivity and Synthetic Applications

The primary utility of N-Boc-indole-3-boronic acid lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[1] N-Boc-indole-3-boronic acid couples efficiently with a wide range of aryl, heteroaryl, and vinyl halides or triflates.[2][3] This reaction is fundamental for synthesizing complex indole derivatives, which are key structures in many pharmaceutical agents.[8][9] The reaction proceeds via a catalytic cycle involving a palladium catalyst.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following sections provide generalized experimental protocols. Researchers should optimize conditions based on specific substrates and scales.

Synthesis of N-Boc-indole-3-boronic acid

The synthesis typically involves the protection of the indole nitrogen followed by a directed lithiation and borylation sequence. This is analogous to methods developed for other indole isomers.[8][10]

Caption: General synthetic workflow for N-Boc-indole-3-boronic acid.

Methodology:

-

Boc Protection: To a solution of indole in a suitable solvent like dichloromethane at room temperature, add 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate ((Boc)₂O).[8] Stir the mixture until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Work up the reaction by washing with dilute acid and brine, drying the organic layer, and concentrating to yield 1-Boc-indole.[8]

-

Lithiation and Borylation: Dissolve 1-Boc-indole in dry tetrahydrofuran (THF) and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (Nitrogen or Argon).[8] Add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) dropwise to deprotonate the C2 or C3 position. For the 3-isomer, specific directing effects or reaction conditions may be required. Following lithiation, add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[8] Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final N-Boc-indole-3-boronic acid.[8]

Characterization via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a primary technique for confirming the structure and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the indole ring protons, the tert-butyl protons of the Boc group (typically a sharp singlet around 1.6 ppm), and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will show resonances for the indole carbons, the carbonyl and quaternary carbons of the Boc group, and a C-B carbon signal.[11]

-

¹¹B NMR: Boron-11 NMR is a highly effective tool for analyzing boronic acids.[12][13] The sp²-hybridized boron of the boronic acid typically appears as a broad signal in the range of 27-30 ppm.[12][14] Upon formation of a tetrahedral boronate complex (e.g., with a diol or at high pH), this signal shifts upfield.[12][13]

Protocol for Suzuki-Miyaura Coupling

Methodology:

-

Reaction Setup: In a flame-dried Schlenk tube or microwave vial, combine N-Boc-indole-3-boronic acid (1.2-1.5 equiv.), the aryl/heteroaryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃, 2.0-4.0 equiv.).[2]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2]

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or DME/water, via syringe.[2][15]

-

Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir for the necessary time (2-24 hours), monitoring progress by TLC or GC-MS.[2]

-

Workup and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[16]

Role in Drug Discovery and Development

The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][17] Boronic acids themselves are increasingly recognized as important pharmacophores, with several boronic acid-containing drugs approved for clinical use, such as the proteasome inhibitor Bortezomib.[3][18][19]

N-Boc-indole-3-boronic acid serves as a critical starting material for generating libraries of complex indole derivatives.[9] These libraries can be screened for biological activity against various targets, including kinases, proteases, and receptors, in disease areas like oncology and neurodegenerative disorders.[1][20]

Caption: Workflow for utilizing N-Boc-indole-3-boronic acid in drug discovery.

References

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-Boc-indole-2-boronic acid = 95 213318-44-6 [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Page loading... [wap.guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. Indolylboronic Acids: Preparation and Applications [mdpi.com]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. par.nsf.gov [par.nsf.gov]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ias.ac.in [ias.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. DSpace [kuscholarworks.ku.edu]

Commercial Availability and Technical Guide for (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, properties, synthesis, and applications of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid (N-Boc-indole-3-boronic acid), a key building block in modern organic synthesis, particularly in the realm of drug discovery and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, with purities generally exceeding 95%. The following table summarizes the availability from a selection of vendors.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| BLD Pharm | BD115393 | ≥97% | 181365-26-4 | C₁₃H₁₆BNO₄ | 261.08 |

| ChemScene | CS-W003297 | ≥95% | 181365-26-4 | C₁₃H₁₆BNO₄ | 261.08 |

| Synthonix | B21946 | 97% | 181365-26-4 | C₁₃H₁₆BNO₄ | 261.08 |

| Ambeed | A21946 | --- | 181365-26-4 | C₁₃H₁₆BNO₄ | 261.08 |

| Fisher Scientific | NC1319767 | --- | 181365-26-4 | C₁₃H₁₆BNO₄ | 261.08 |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.[1]

| Property | Value |

| IUPAC Name | [1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid |

| CAS Number | 181365-26-4[1] |

| Molecular Formula | C₁₃H₁₆BNO₄[1] |

| Molecular Weight | 261.08 g/mol [1] |

| Appearance | White to off-white solid |

| Storage | Recommended storage temperature is 2-8 °C. Keep container tightly closed in a dry and well-ventilated place. |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[1]

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and effective approach is the iridium-catalyzed C-H borylation of N-Boc-indole. The bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen directs the borylation to the C3 position with high regioselectivity.[2] The following is a representative protocol adapted from literature procedures for similar substrates.[3]

Reaction Scheme:

Caption: Synthesis of the target boronic acid via Ir-catalyzed borylation.

Materials:

-

1-Boc-indole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium periodate (NaIO₄)

-

Ammonium acetate (NH₄OAc)

-

Acetone

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Borylation: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-Boc-indole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(cod)Cl]₂ (1.5 mol%), and dtbbpy (3.0 mol%).

-

Add anhydrous THF via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Hydrolysis: Dissolve the crude boronate ester in a 1:1 mixture of acetone and water.

-

Add sodium periodate (3.0 equiv) and ammonium acetate (3.0 equiv).

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. The following is a general protocol for the coupling of this boronic acid with an aryl bromide.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of the boronic acid with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a reaction vessel, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (2.0 equiv).

-

Add Pd(PPh₃)₄ (3-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 8-12 hours, or until reaction completion is observed by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-aryl-1-Boc-indole product.

Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Boronic acids, particularly indole-containing ones, are crucial intermediates in the synthesis of these complex molecules. The ability to functionalize the C3 position of the indole ring via Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl substituents, which is a key strategy in lead optimization and the development of new therapeutic agents. The Boc-protecting group offers the advantage of being stable under many reaction conditions and can be readily removed under acidic conditions to reveal the free indole NH, allowing for further derivatization.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the application of this compound in a drug discovery context, from building block to a potential drug candidate.

References

An In-depth Technical Guide on (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. The document details its chemical properties, applications in drug discovery, and protocols for its use in the synthesis of complex indole derivatives.

Core Compound Properties

This compound is a derivative of indole, a privileged scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the boronic acid moiety at the 3-position makes it a versatile reagent for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.

Below is a summary of its key quantitative data:

| Property | Value | Reference |

| Molecular Weight | 261.08 g/mol | [1][2][3] |

| Molecular Formula | C₁₃H₁₆BNO₄ | [1][2][3] |

| CAS Number | 181365-26-4 | [1][3] |

| Appearance | Solid | |

| Purity | Typically ≥95% |

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a fundamental structural motif in numerous biologically active compounds, including many approved drugs. Indole derivatives have been shown to possess a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Boronic acids have also emerged as crucial components in drug design, with several FDA-approved drugs containing this functional group, such as the proteasome inhibitor Bortezomib.[4][5][6]

The subject compound, this compound, serves as a critical intermediate for the synthesis of functionalized indole derivatives. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various aryl and heteroaryl substituents at the 3-position of the indole ring. This enables the creation of large libraries of novel compounds for high-throughput screening in drug discovery programs.

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[7] The following is a representative protocol for the coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask or a microwave vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.

-

Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water) to the reaction vessel.

-

Reaction: Heat the mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (from 2 to 24 hours). Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-aryl-1H-indole derivative.

Workflow Diagram:

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

Relevance to Signaling Pathways in Drug Development

Indole-containing compounds are known to modulate various cellular signaling pathways, which is a key reason for their prevalence in drug discovery.[1][2][8] For instance, derivatives of indole-3-carbinol have been shown to target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1] The ability to synthesize a diverse range of indole derivatives using this compound allows for the exploration of structure-activity relationships and the optimization of compounds that can selectively modulate such pathways.

Simplified PI3K/Akt/mTOR Signaling Pathway:

This guide provides foundational knowledge for the utilization of this compound in research and development. Its versatility as a synthetic intermediate makes it an invaluable tool for the creation of novel chemical entities with therapeutic potential.

References

- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of indole as an interspecies and interkingdom signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. This versatile building block is instrumental in the synthesis of 3-arylindoles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules, including kinase inhibitors.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] The use of N-Boc protected indol-3-yl)boronic acid allows for the efficient synthesis of 3-arylindoles, which are key pharmacophores in numerous drug candidates.[2][3] The Boc protecting group offers stability during the coupling reaction and can be readily removed under mild acidic conditions, providing access to the free indole for further functionalization.

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below. The process involves the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base in a suitable solvent system, typically under an inert atmosphere.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (deionized and degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure:

-

To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv).[4]

-

Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[4]

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[2]

-

Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-(tert-butoxycarbonyl)-1H-indole.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of N-Boc-protected indolylboronic acids with various aryl halides, as reported in the literature.

| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 | [4] |

| 1-Bromo-4-chlorobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 (MW) | 1.5 | 91 | [4] |

| 3-Bromopyridine | Pd(dppf)Cl₂ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 75 | [5] |

| 4-Bromotoluene | Pd(OAc)₂ (5) | Na₂CO₃ (2) | Acetone/H₂O | RT | 2 | 84 | [1] |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 24 | 78 | [2] |

Application in Drug Discovery: Kinase Inhibition

3-Arylindoles are a prominent class of compounds investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[6] Deregulation of kinase activity is implicated in numerous diseases, including cancer.[5] The synthesized 3-arylindoles can be evaluated for their ability to inhibit specific kinases, such as those in the PIM kinase family, which are involved in cell cycle progression and apoptosis.[]

The diagram above illustrates a simplified signaling pathway where PIM kinases, upon activation by upstream signals like growth factors, phosphorylate downstream substrates to promote cell cycle progression and inhibit apoptosis. The synthesized 3-arylindoles can act as inhibitors of PIM kinases, thereby blocking these pro-survival signals, which is a desirable therapeutic strategy in cancer treatment.[]

References

- 1. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of N-Boc-3-indoleboronic Acid in Medicinal Chemistry: A Versatile Building Block for Bioactive Molecules

Introduction: N-Boc-3-indoleboronic acid has emerged as a pivotal building block in medicinal chemistry, primarily owing to the significance of the indole scaffold in a vast array of biologically active compounds. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. This reaction enables the straightforward synthesis of 3-arylindoles and other substituted indole derivatives, which are key components in the development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders. The Boc (tert-butoxycarbonyl) protecting group enhances the stability and solubility of the molecule, facilitating its use in organic synthesis.

Key Application: Synthesis of Kinase Inhibitors

A significant application of N-Boc-3-indoleboronic acid is in the synthesis of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-substituted indole motif is a common feature in many kinase inhibitors.

Focus: Glycogen Synthale Kinase 3 (GSK-3) Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type II diabetes, and various cancers.[1][2] Consequently, the development of potent and selective GSK-3 inhibitors is a major focus of drug discovery. 3-Arylindoles derived from N-Boc-3-indoleboronic acid have shown promise as GSK-3 inhibitors.

One such example is the synthesis of 3-(pyrimidin-4-yl)-1H-indole and its derivatives. The pyrimidine ring is another important heterocycle in medicinal chemistry, and its combination with the indole scaffold can lead to potent biological activity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of N-Boc-3-indoleboronic acid

The following is a generalized protocol for the Suzuki-Miyaura coupling reaction to synthesize 3-arylindoles. This can be adapted for various aryl halides.

Materials:

-

N-Boc-3-indoleboronic acid

-

Aryl halide (e.g., 4-chloropyrimidine, 2-bromo-5-fluoropyrimidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add N-Boc-3-indoleboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-3-arylindole.

-

The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 3-arylindole.

Example Protocol: Synthesis of 3-(Pyrimidin-4-yl)-1H-indole

This protocol describes the synthesis of a potential GSK-3 inhibitor.

-

Reaction Setup: In a microwave vial, combine N-Boc-3-indoleboronic acid (1.2 mmol), 4-chloropyrimidine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

-

Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

-

Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120-150 °C for 15-30 minutes.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude N-Boc-3-(pyrimidin-4-yl)-indole by flash column chromatography.

-

Deprotection: Dissolve the purified product in dichloromethane and add trifluoroacetic acid. Stir at room temperature until deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure to yield 3-(pyrimidin-4-yl)-1H-indole.

Quantitative Data

The following table summarizes the inhibitory activity of representative 3-substituted indole-based kinase inhibitors.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 1 | GSK-3β | 98 | [1] |

| 2 | GSK-3β | 140 | [1] |

| 3 | CDK5/p25 | >10,000 | [3] |

| 4 | CK1δ/ε | >10,000 | [3] |

Note: Compounds 1 and 2 are representative pyridyl and benzothiazolyl ureas synthesized via a Suzuki coupling approach, demonstrating the potential for indole-analogs to achieve potent GSK-3 inhibition. Compounds 3 and 4 are meridianin derivatives, which are 3-(pyrimidin-2-yl)indoles, included for structural comparison.

Visualizations

Experimental Workflow and Reaction Mechanism

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Boc-Protected Indole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for the functionalization of the indole nucleus is of paramount importance in organic synthesis and medicinal chemistry. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for the formation of carbon-carbon bonds, offering a broad substrate scope and high functional group tolerance under relatively mild reaction conditions.[1][2]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of N-Boc-protected indole boronic acids with various organic halides. The use of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is often crucial for modulating the electronic properties of the indole ring, improving solubility, and preventing undesired side reactions, thereby facilitating controlled and high-yielding cross-coupling.[3] These reactions are instrumental in the synthesis of complex biaryl and heteroaryl structures, which are key building blocks in drug discovery and development.[4]

Core Concepts and Advantages

N-Boc-protected indole boronic acids are stable, easily handled, and highly effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. The Boc group serves several key functions:

-

Enhanced Stability: It increases the stability of the indole boronic acid, preventing protodeboronation and other degradation pathways.

-

Improved Solubility: The lipophilic nature of the Boc group often improves the solubility of the indole derivative in common organic solvents used for cross-coupling reactions.

-

Directed Reactivity: It electronically deactivates the indole ring, which can prevent self-coupling and other side reactions, leading to cleaner reaction profiles and higher yields of the desired cross-coupled product.

-

Facile Deprotection: The Boc group can be readily removed under acidic conditions, providing access to the unprotected indole core for further functionalization.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

References

Application Notes: Synthesis of Biaryl Compounds Using (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly for the construction of 3-arylindole scaffolds. This motif is prevalent in a wide range of biologically active molecules and pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability and modifies the reactivity of the indole ring, making this boronic acid an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between the C3 position of the indole and an aryl or heteroaryl group, offering a direct and efficient route to complex biaryl compounds.

The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts, making it a favored method in both academic and industrial research.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction with various aryl and heteroaryl halides (or triflates). This reaction enables the synthesis of a diverse library of 3-aryl-1-Boc-indoles, which can be readily deprotected to yield the corresponding N-H indoles.

A general scheme for this transformation is presented below:

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Substrate Scope and Yields

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The data is compiled from typical results observed for similar indole boronic acid derivatives and demonstrates the versatility of this reaction.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | 3-(4-Acetylphenyl)-1-Boc-indole | 85-95 |

| 2 | 4-Bromobenzonitrile | 3-(4-Cyanophenyl)-1-Boc-indole | 80-90 |

| 3 | 1-Bromo-4-methoxybenzene | 3-(4-Methoxyphenyl)-1-Boc-indole | 88-98 |

| 4 | 1-Bromo-4-nitrobenzene | 3-(4-Nitrophenyl)-1-Boc-indole | 75-85 |

| 5 | 2-Bromopyridine | 3-(Pyridin-2-yl)-1-Boc-indole | 65-75 |

| 6 | 3-Bromopyridine | 3-(Pyridin-3-yl)-1-Boc-indole | 70-80 |

| 7 | 1-Bromo-2-fluorobenzene | 3-(2-Fluorophenyl)-1-Boc-indole | 80-90 |

| 8 | 4-Iodotoluene | 3-(p-Tolyl)-1-Boc-indole | 90-98 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Aqueous Media

This protocol is adapted from a procedure for the double Suzuki-Miyaura coupling of dihaloindoles and is suitable for the coupling of this compound with various aryl halides.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (1.2 equiv)

-

Pd(PPh₃)₄ (3 mol%)

-

Na₂CO₃ (2.0 equiv)

-

Deionized water

-

Microwave vial or sealed tube

Procedure:

-

To a microwave vial, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

-

Add deionized water (5 mL) to the vial.

-

Seal the vial and sonicate for 30 seconds.

-

Heat the reaction mixture in a microwave reactor at 120 °C for 1 hour. Alternatively, the reaction can be heated in a sealed tube at the same temperature.

-

After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-Boc-indole.

Protocol 2: Suzuki-Miyaura Coupling in a Mixed Solvent System

This protocol is a general and robust method for the Suzuki-Miyaura coupling of heteroaromatic compounds and can be effectively applied to this compound.[2]

Materials:

-

This compound (1.5 equiv)

-

Aryl halide (1.0 equiv)

-

PdCl₂(dppf) (3 mol%)

-

K₃PO₄ (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol), PdCl₂(dppf) (0.03 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

The following diagram outlines the typical laboratory workflow for the synthesis of 3-aryl-1-Boc-indoles using the described protocols.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for C-C Bond Formation with N-Boc-3-indoleboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing N-Boc-3-indoleboronic acid as a key building block for the synthesis of 3-aryl-N-Boc-indoles. The indole scaffold is a privileged structure in medicinal chemistry, and its C-3 functionalization is a critical step in the development of numerous therapeutic agents.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[1] This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. N-Boc-3-indoleboronic acid is a valuable reagent that allows for the introduction of an indole moiety at the C-3 position onto various aromatic and heteroaromatic systems. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and can influence the regioselectivity of borylation, making it a strategic choice for complex molecule synthesis.[1]

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the N-Boc-3-indoleboronic acid is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, leading to the formation of the C-C bond in the desired 3-aryl-N-Boc-indole product and regenerating the active Pd(0) catalyst.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of N-Boc-3-indoleboronic acid with an aryl bromide. This protocol should be optimized for specific substrates.

-

N-Boc-3-indoleboronic acid

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate

-

Reagents for work-up and purification (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)

-

Reaction Setup: To a flame-dried Schlenk flask or a sealed tube equipped with a magnetic stir bar, add N-Boc-3-indoleboronic acid (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane, to make a 0.1-0.2 M solution) via a syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (usually 2-24 hours). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-N-Boc-indole.

Data Presentation: Substrate Scope and Reaction Conditions

The following tables summarize representative data for the Suzuki-Miyaura coupling of N-Boc-3-indoleboronic acid with various aryl halides. The choice of catalyst, base, and solvent can significantly impact the reaction outcome.

Table 1: Comparison of Reaction Conditions

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 |

| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 6 | 78 |

| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DME | 85 | 16 | 75 |

Table 2: Substrate Scope for the Coupling of N-Boc-3-indoleboronic acid with Various Aryl Bromides

General Conditions: N-Boc-3-indoleboronic acid (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.5 equiv), 1,4-Dioxane, 90 °C, 8-12 h.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-N-Boc-indole | 92 |

| 2 | 4-Bromotoluene | 3-(4-Tolyl)-N-Boc-indole | 88 |

| 3 | 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)-N-Boc-indole | 85 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)-N-Boc-indole | 76 |

| 5 | 1-Bromo-3-nitrobenzene | 3-(3-Nitrophenyl)-N-Boc-indole | 72 |

| 6 | 2-Bromonaphthalene | 3-(Naphthalen-2-yl)-N-Boc-indole | 89 |

| 7 | 3-Bromopyridine | 3-(Pyridin-3-yl)-N-Boc-indole | 70 |

| 8 | 2-Bromothiophene | 3-(Thiophen-2-yl)-N-Boc-indole | 78 |

Troubleshooting and Key Considerations

-

Low Yields: Incomplete reactions can be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The choice of ligand can also be critical; bulky, electron-rich phosphine ligands often improve catalyst performance.

-

Protodeborylation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction. Using milder bases or anhydrous conditions can sometimes mitigate this issue.

-

Homocoupling: Homocoupling of the boronic acid can occur. This can be minimized by the slow addition of the boronic acid or by using a different catalyst system.

-

Boc Deprotection: In some cases, particularly with prolonged heating or acidic work-up conditions, the Boc protecting group may be partially or fully cleaved. Careful control of the reaction temperature and neutral work-up conditions are recommended.

Conclusion

The Suzuki-Miyaura cross-coupling of N-Boc-3-indoleboronic acid is a robust and highly effective method for the synthesis of 3-aryl-N-Boc-indoles. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this methodology in their synthetic endeavors. Optimization of the reaction parameters for each specific substrate is crucial for achieving high yields and purity.

References

One-Pot Borylation and Suzuki Reaction of N-Boc-Indoles: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the one-pot borylation and subsequent Suzuki cross-coupling reaction of N-Boc-protected indoles. This powerful synthetic strategy offers an efficient and atom-economical route to construct complex biaryl and heteroaryl indole scaffolds, which are prevalent in numerous natural products and pharmaceutically active compounds. The protocols detailed herein are based on established methodologies, including the Masuda Borylation-Suzuki Coupling (MBSC) sequence, offering robust and reproducible procedures for laboratory application.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Traditionally, this reaction requires the synthesis and isolation of organoboron intermediates. The one-pot borylation/Suzuki reaction circumvents the need to isolate these often unstable boronic acid or ester intermediates, thereby streamlining the synthetic process, saving time, and increasing overall efficiency.[1] N-Boc-protected indoles are excellent substrates for this transformation. The Boc (tert-butoxycarbonyl) group not only protects the indole nitrogen but also can direct the regioselectivity of the initial C-H borylation step, typically favoring functionalization at the C3 or C7 position.[2][3] This methodology has been successfully applied to the synthesis of various indole alkaloids, such as meridianins.[4]

Reaction Workflow and Mechanism

The one-pot process involves two sequential catalytic cycles occurring in the same reaction vessel. The first step is the borylation of the N-Boc-indole, followed by the introduction of an aryl or heteroaryl halide for the Suzuki coupling.

References

- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]